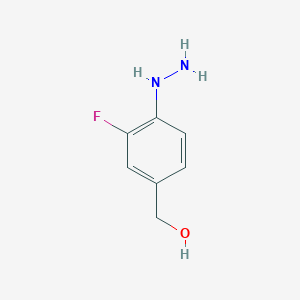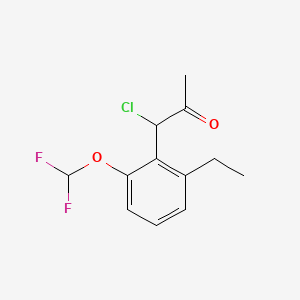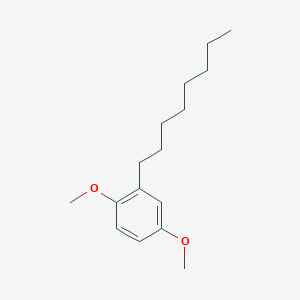
Benzene, 1,4-dimethoxy-2-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,4-dimethoxy-2-octyl- is an organic compound with the molecular formula C16H26O2 It is a derivative of benzene, where two methoxy groups are attached to the benzene ring at the 1 and 4 positions, and an octyl group is attached at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-octyl- typically involves the alkylation of 1,4-dimethoxybenzene with an octyl halide under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:
Temperature: Typically around 0-5°C initially, then gradually increased to room temperature.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete alkylation.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1,4-dimethoxy-2-octyl- follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions
Benzene, 1,4-dimethoxy-2-octyl- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct the incoming electrophile to the ortho and para positions relative to themselves.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 1,4-benzoquinone derivatives.
Reduction: Formation of 1,4-dimethoxycyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives of Benzene, 1,4-dimethoxy-2-octyl-.
科学研究应用
Benzene, 1,4-dimethoxy-2-octyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Benzene, 1,4-dimethoxy-2-octyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The octyl group contributes to the hydrophobic interactions, enhancing the compound’s ability to penetrate lipid membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
Benzene, 1,4-dimethoxy-: Lacks the octyl group, resulting in different physical and chemical properties.
Benzene, 1,4-dimethoxy-2-methyl-: Contains a methyl group instead of an octyl group, leading to variations in reactivity and applications.
Benzene, 1,4-dimethoxy-2-ethyl-: Contains an ethyl group, offering a balance between the properties of the methyl and octyl derivatives.
Uniqueness
Benzene, 1,4-dimethoxy-2-octyl- is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and binding properties.
属性
CAS 编号 |
101447-69-2 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
1,4-dimethoxy-2-octylbenzene |
InChI |
InChI=1S/C16H26O2/c1-4-5-6-7-8-9-10-14-13-15(17-2)11-12-16(14)18-3/h11-13H,4-10H2,1-3H3 |
InChI 键 |
YWCFPDHDTXQKNY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=C(C=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
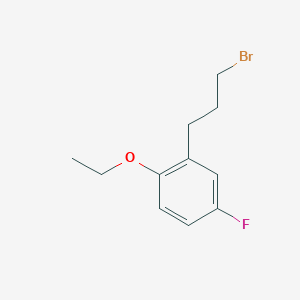
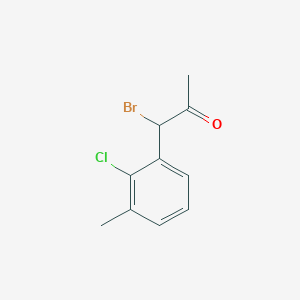
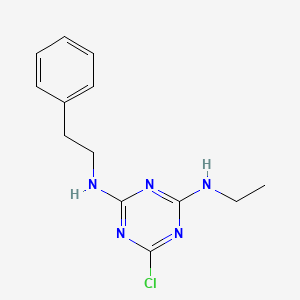
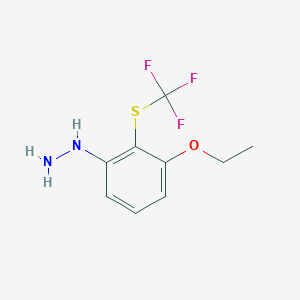
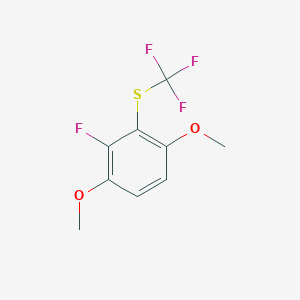
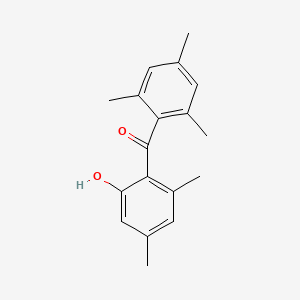
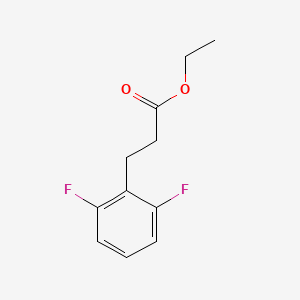
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
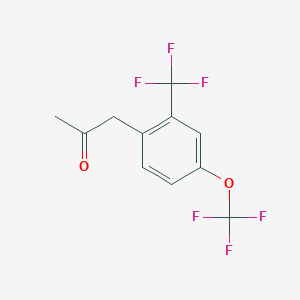
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
